molecular formula C6H10N2S B1441859 5-(Isopropylthio)-1H-imidazole CAS No. 1215198-00-7

5-(Isopropylthio)-1H-imidazole

Cat. No.: B1441859
CAS No.: 1215198-00-7
M. Wt: 142.22 g/mol
InChI Key: WQWIHOYNGVJBSO-UHFFFAOYSA-N
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Description

5-(Isopropylthio)-1H-imidazole: is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of an isopropylthio group attached to the fifth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Scientific Research Applications

Chemistry: 5-(Isopropylthio)-1H-imidazole is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its imidazole ring is a common pharmacophore in many drugs, and the isopropylthio group can enhance its pharmacokinetic properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isopropylthio)-1H-imidazole typically involves the introduction of the isopropylthio group to the imidazole ring. One common method is the nucleophilic substitution reaction where an imidazole derivative reacts with an isopropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Isopropylthio)-1H-imidazole can undergo oxidation reactions where the sulfur atom in the isopropylthio group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of 5-(Isopropylthio)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of metalloenzymes. The isopropylthio group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

    1H-Imidazole: The parent compound without the isopropylthio group. It is a basic building block in organic synthesis.

    2-Methyl-1H-imidazole: A methyl-substituted imidazole with different reactivity and biological properties.

    4,5-Diphenyl-1H-imidazole: A diphenyl-substituted imidazole with enhanced stability and unique chemical properties.

Uniqueness: 5-(Isopropylthio)-1H-imidazole is unique due to the presence of the isopropylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, reactivity, and potential as a pharmacophore in drug design.

Properties

IUPAC Name

5-propan-2-ylsulfanyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-5(2)9-6-3-7-4-8-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWIHOYNGVJBSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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